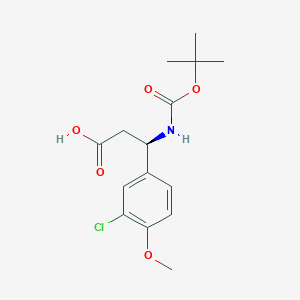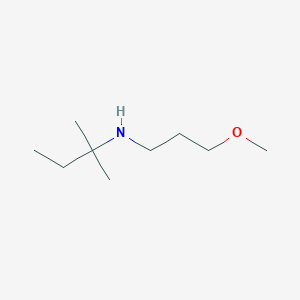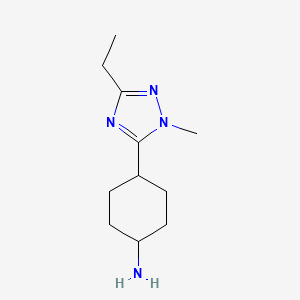
2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-amine can be achieved through multiple synthetic routes. One common method involves the reaction of 1-methyl-3-propyl-1h-1,2,4-triazole with propan-2-amine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the triazole ring.
科学研究应用
2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activities.
Agriculture: The compound can be used in the development of agrochemicals, such as fungicides and herbicides.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
1-Methyl-3-propyl-1h-1,2,4-triazole: A precursor in the synthesis of the target compound.
1,2,4-Triazole: The parent compound with a similar structure but lacking the propyl and amine groups.
1-Methyl-1h-1,2,4-triazole: Another derivative with different substituents.
Uniqueness
2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it valuable in various research and industrial applications.
属性
分子式 |
C9H18N4 |
|---|---|
分子量 |
182.27 g/mol |
IUPAC 名称 |
2-(2-methyl-5-propyl-1,2,4-triazol-3-yl)propan-2-amine |
InChI |
InChI=1S/C9H18N4/c1-5-6-7-11-8(9(2,3)10)13(4)12-7/h5-6,10H2,1-4H3 |
InChI 键 |
QWSCYGKRVCXBLU-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NN(C(=N1)C(C)(C)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















